molecular formula C19H19ClN4O4 B2540132 1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899726-42-2

1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2540132
CAS RN: 899726-42-2
M. Wt: 402.84
InChI Key: UJJKFSDKOVTUOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives is a multi-step process that often begins with simple aromatic compounds. In the case of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, the starting material was 4-chlorobenzenamine. The synthesis involved a series of reactions, culminating in the reaction between triazole ester and ethylene diamine. The conditions for this final step were optimized to a reaction temperature of approximately 78°C and a reaction time of 8 hours, with a molar ratio of triazole ester to ethylene diamine of 1:25. This method resulted in a high yield of up to 88%, demonstrating the efficiency of the synthesis process for this class of compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is often modified with various substituents that can significantly alter the compound's properties and biological activity. For instance, the addition of methoxy and chloro groups to the phenyl rings in the compound can influence its binding affinity to biological targets .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and the substituents attached to it. The triazole ring can act as a scaffold for further functionalization, and the presence of amide groups can lead to interactions with enzymes, as seen in the inhibition of COX enzymes. The specific reactivity of the compound , "1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," would depend on the nature of the substituents and the overall molecular context .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of methoxy and chloro substituents can affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's potential as a pharmaceutical agent, as they determine its behavior in biological systems and its suitability for drug formulation. The specific properties of the compound would need to be determined through experimental studies, including solubility tests, stability assessments, and reactivity evaluations .

Anti-inflammatory Activity and Ulcerogenicity

The anti-inflammatory activity of triazole derivatives can be significant, as demonstrated by a series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides. These compounds showed anti-inflammatory activity comparable to that of established drugs such as indomethacin and celecoxib. Moreover, the incidence of gastric ulceration was lower for these compounds compared to indomethacin, which is an important consideration for the development of safer anti-inflammatory medications. The inhibition of COX enzymes, particularly COX-1 and COX-2, was identified as a mechanism of action, with certain compounds demonstrating potent inhibitory effects. Docking studies were used to predict the binding mode of these compounds to the enzymes, providing insights into their potential as anti-inflammatory agents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The chemical compound of interest, due to its structural similarities with triazole derivatives, has potential applications in the synthesis of new antimicrobial agents. Triazole compounds have been synthesized and evaluated for their antimicrobial properties against various microorganisms. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, demonstrating moderate to good antimicrobial activities. This suggests that our compound, with its triazole core and specific substituents, could be explored for similar applications (Bektaş et al., 2007).

Antioxidant and Biological Activity

The triazole ring, coupled with specific phenyl substitutions, has been associated with significant antioxidant and biological activities. Gilava et al. (2020) synthesized triazolopyrimidines and evaluated their antioxidant activity, showcasing the potential of triazole compounds in developing antioxidant agents. This indicates that our compound, by virtue of its triazole and substituted phenyl groups, may possess similar antioxidant properties and warrants further investigation for biological applications (Gilava et al., 2020).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4/c1-11-18(19(25)21-13-8-14(26-2)10-15(9-13)27-3)22-23-24(11)16-7-12(20)5-6-17(16)28-4/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJKFSDKOVTUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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